(E)-3-(2-chlorophenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)prop-2-en-1-one
Description
The compound "(E)-3-(2-chlorophenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)prop-2-en-1-one" is a synthetically derived small molecule featuring a conjugated enone (α,β-unsaturated ketone) system, a 2-chlorophenyl substituent, and a morpholino-fused dihydropyridopyrimidine moiety.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O2/c21-17-6-2-1-4-15(17)7-8-18(26)25-9-3-5-16-14-22-20(23-19(16)25)24-10-12-27-13-11-24/h1-2,4,6-8,14H,3,5,9-13H2/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXHKSXCHBWGLC-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)C(=O)C=CC3=CC=CC=C3Cl)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CN=C(N=C2N(C1)C(=O)/C=C/C3=CC=CC=C3Cl)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(2-chlorophenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)prop-2-en-1-one is a derivative of pyrido[2,3-d]pyrimidine, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that derivatives of pyrido[2,3-d]pyrimidine exhibit significant activity against several kinases. Specifically, studies have shown that related compounds can act as multikinase inhibitors, targeting pathways involved in cancer proliferation and survival.
Kinase Inhibition
In vitro studies have demonstrated that pyrido[2,3-d]pyrimidine derivatives can inhibit key kinases such as CDK4 and ARK5. These kinases are crucial for cell cycle regulation and cellular metabolism. For example:
- CDK4/Cyclin D1 : Inhibition leads to G1 phase arrest in cancer cells.
- ARK5 : Plays a role in cellular energy metabolism and survival.
Biological Activity Data
The following table summarizes the biological activities observed for similar compounds in the pyrido[2,3-d]pyrimidine class:
| Compound | Target | IC50 (μM) | Effect |
|---|---|---|---|
| 7x | CDK4 | 0.011 | Induces apoptosis in tumor cells |
| 7x | ARK5 | 0.015 | Inhibits growth of cancer cell lines |
| 8x | Other Kinases | >10 | Minimal inhibitory activity |
Case Studies and Research Findings
- Anticancer Activity : A study on related pyrido[2,3-d]pyrimidines demonstrated potent cytotoxic effects against various cancer cell lines at nanomolar concentrations. The mechanism was linked to apoptosis induction through cell cycle arrest.
- Antiparasitic Effects : Research has indicated that some derivatives show promising antiparasitic activity against Plasmodium falciparum, suggesting potential applications in treating malaria.
- Selectivity Index : The selectivity index for these compounds has been evaluated against normal human cells. For instance, one study reported a selectivity index greater than 10 for certain derivatives when tested against HEK293 cells compared to Plasmodium 3D7 erythrocytic forms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogue from the evidence is "(±)-(E)-1-(1-s-Butylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)prop-2-en-1-one" (, referred to as Compound 6d). Key differences include:
- Core Heterocycle : The target compound uses a 6,7-dihydropyrido[2,3-d]pyrimidine scaffold, whereas Compound 6d employs a phthalazine core. The former may enhance π-π stacking interactions in biological systems due to its fused pyrimidine-pyridine system.
- Substituents: The 2-chlorophenyl group in the target compound contrasts with Compound 6d’s 2,3-dimethoxyphenyl and 2,4-diaminopyrimidinyl groups. Chlorine’s electron-withdrawing nature may reduce metabolic degradation compared to methoxy or amino groups .
- Morpholino vs.
Physicochemical Properties
Spectroscopic Characterization
- NMR: The target compound’s ¹H-NMR would likely exhibit deshielded olefinic protons (δ ~7.8–7.9 ppm for the enone system) and aromatic protons from the 2-chlorophenyl group (δ ~7.4–7.6 ppm), analogous to Compound 6d’s signals at δ 7.86–7.60 ppm .
- IR: The conjugated enone system should display a strong C=O stretch near 1634 cm⁻¹, consistent with Compound 6d’s data .
Research Findings and Limitations
- Synthetic Challenges : The absence of explicit synthesis data for the target compound necessitates extrapolation from methods used for Compound 6d, such as Pd(OAc)₂-catalyzed cross-coupling .
- Biological Activity: ’s focus on natural products (e.g., Zygocaperoside) highlights a gap in pharmacological studies for synthetic enone derivatives like the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
